1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a chemical compound that features a pyrrole ring substituted with a 2-methoxyethyl group and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 2-Methoxyethyl Group: This can be achieved through a nucleophilic substitution reaction where the pyrrole is treated with 2-methoxyethyl chloride in the presence of a base.
Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be done by reacting the pyrrole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The pyrrole ring can be reduced under specific conditions to form a pyrrolidine derivative.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-pyrrole: Lacks the boronate ester group, making it less versatile in certain reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole: Lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.
Uniqueness
1-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is unique due to the presence of both the 2-methoxyethyl group and the boronate ester group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H22BNO3 |
---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C13H22BNO3/c1-12(2)13(3,4)18-14(17-12)11-6-7-15(10-11)8-9-16-5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
MLGXEIMLPUBHAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.